{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(3-nitrophenyl)methanone
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Overview
Description
{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, pyrazoles can be synthesized via the cycloaddition of hydrazines with 1,3-diketones . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
{4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring structure.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine have a similar piperazine ring.
Nitrophenyl Compounds: 4-nitrophenol is an example of a compound with a nitrophenyl group
Uniqueness
What sets {4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(3-NITROPHENYL)METHANONE apart is the combination of these three distinct functional groups in a single molecule.
Properties
Molecular Formula |
C18H23N5O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C18H23N5O3/c1-3-22-14(2)16(12-19-22)13-20-7-9-21(10-8-20)18(24)15-5-4-6-17(11-15)23(25)26/h4-6,11-12H,3,7-10,13H2,1-2H3 |
InChI Key |
SFICUZCRMIAUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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